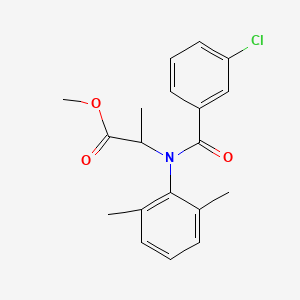![molecular formula C15H23ClN2O2 B5218691 4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential applications in various research studies.
Applications De Recherche Scientifique
DPCPX has been extensively used in scientific research to study the adenosine A1 receptor. This receptor plays a crucial role in regulating various physiological processes, including sleep, cardiac function, and neuronal activity. DPCPX has been used to investigate the role of adenosine A1 receptor in these processes and has provided valuable insights into the underlying mechanisms.
Mécanisme D'action
DPCPX acts as a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. It has been reported to increase wakefulness and decrease sleep time in animal studies. Additionally, DPCPX has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury. It has also been shown to modulate neuronal activity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows for precise modulation of the receptor without affecting other receptors. However, one of the limitations of using DPCPX is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of DPCPX in scientific research. One potential area of research is the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases. Additionally, DPCPX can be used to study the role of adenosine A1 receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of DPCPX in combination with other drugs can provide valuable insights into the complex signaling pathways involved in various physiological processes.
Conclusion
In conclusion, DPCPX is a selective antagonist of the adenosine A1 receptor that has gained significant attention in the scientific community due to its potential applications in various research studies. Its high selectivity and specificity make it a valuable tool for studying the adenosine A1 receptor and its role in various physiological processes. The development of new drugs and the use of DPCPX in combination with other drugs can provide valuable insights into the complex signaling pathways involved in various diseases.
Méthodes De Synthèse
The synthesis of DPCPX involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine in the presence of butyric anhydride. The resulting product is then purified through column chromatography to obtain pure DPCPX. This synthesis method has been optimized to achieve high yields and purity of DPCPX.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-18(2)11-4-10-17-15(19)5-3-12-20-14-8-6-13(16)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDODXFVWCEZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)

![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)